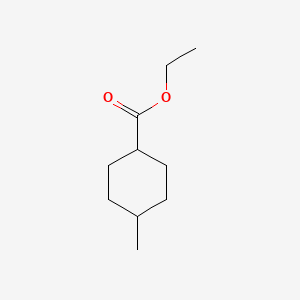

Ethyl 4-methylcyclohexanecarboxylate

Description

Significance of the Cyclohexane (B81311) Moiety in Ester Synthesis

The cyclohexane ring is not a passive scaffold; its three-dimensional structure is fundamental to the chemical behavior of its derivatives. Cyclohexane predominantly adopts a strain-free 'chair' conformation, which minimizes both angle strain and eclipsing strain. libretexts.org In this conformation, substituents can occupy two distinct types of positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring). numberanalytics.comyoutube.com

The energetic difference between these positions is a key determinant of a molecule's stability and reactivity. numberanalytics.com Equatorial substituents are generally more stable than their axial counterparts because they experience less steric hindrance. masterorganicchemistry.com Axial groups are subject to unfavorable 1,3-diaxial interactions, which are repulsive forces between the axial substituent and the two axial hydrogens on the same side of the ring. numberanalytics.comyoutube.com

This conformational preference has profound implications for synthesis and reactivity. For instance, the rate of esterification of a cyclohexanecarboxylic acid or the hydrolysis of a cyclohexanecarboxylate (B1212342) ester is significantly influenced by whether the carboxyl or ester group is in an axial or equatorial position. spcmc.ac.inyoutube.com Reactions involving an equatorial group are often faster and more favorable because the transition state is less sterically crowded compared to the reaction of an axial group. spcmc.ac.inic.ac.uk Consequently, controlling the stereochemistry of the cyclohexane ring allows chemists to direct the outcomes of synthetic transformations.

Overview of Ethyl 4-Methylcyclohexanecarboxylate within the Broader Class of Substituted Cyclohexanecarboxylates

This compound is a classic example of a 1,4-disubstituted cyclohexanecarboxylate. It serves as an excellent model for understanding the interplay of stereoisomerism and conformational analysis in this class of compounds.

Synthesis

The most common method for synthesizing this compound is the Fischer esterification of its parent carboxylic acid, 4-methylcyclohexanecarboxylic acid, with ethanol (B145695) in the presence of an acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process where the carboxylic acid is protonated to increase the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of the alcohol. organic-chemistry.org To drive the reaction toward the formation of the ester product, an excess of the alcohol is typically used, or the water generated as a byproduct is removed, often using a Dean-Stark apparatus. masterorganicchemistry.compearson.com

Structure and Stereoisomerism

The 1,4-disubstitution pattern on the cyclohexane ring gives rise to cis and trans geometric isomers. libretexts.org These isomers are distinct compounds and are not interconvertible through bond rotation. libretexts.org

trans-Ethyl 4-methylcyclohexanecarboxylate : In the most stable chair conformation of the trans isomer, both the ethyl carboxylate group and the methyl group can occupy equatorial positions. This arrangement minimizes steric strain, making the trans isomer the more stable of the two. fiveable.me

cis-Ethyl 4-methylcyclohexanecarboxylate : The cis isomer must have one substituent in an axial position and the other in an equatorial position. libretexts.org The ring will flip between two chair conformations. The preferred conformation will be the one where the larger group (the ethyl carboxylate group) occupies the more spacious equatorial position to minimize 1,3-diaxial interactions. libretexts.org

Physical and Chemical Properties

Specific, experimentally verified physical constants for this compound are not widely published. However, its properties can be reliably estimated based on data from closely related compounds.

| Property | Value / Expected Value | Source Context |

| Molecular Formula | C₁₀H₁₈O₂ | - |

| Molecular Weight | 170.25 g/mol | - |

| Appearance | Colorless liquid | Expected |

| Boiling Point | ~190-200 °C (at 760 mmHg) | Estimated based on related esters like methyl cyclohexanecarboxylate (183 °C) sigmaaldrich.com and ethyl 3-methylcyclohexane carboxylate (100 °C at 31 mmHg). google.com |

| Density | ~0.97-0.99 g/mL at 25 °C | Estimated based on methyl cyclohexanecarboxylate (0.995 g/mL). sigmaaldrich.com |

| Refractive Index (n²⁰/D) | ~1.44-1.45 | Estimated based on methyl cyclohexanecarboxylate (1.443) sigmaaldrich.com and ethyl 4-hydroxycyclohexanecarboxylate (1.466). chemicalbook.com |

Spectroscopic Analysis

The structural features of this compound can be confirmed using various spectroscopic techniques.

Infrared (IR) Spectroscopy : The IR spectrum is expected to show characteristic absorption bands for the ester functional group. A strong, sharp peak around 1730-1750 cm⁻¹ corresponding to the C=O (carbonyl) stretch is the most prominent feature. Other expected signals include C-O stretching vibrations in the 1100-1300 cm⁻¹ region and C-H stretching from the alkyl groups just below 3000 cm⁻¹ . This pattern is consistent with spectra of similar esters like ethyl cyclohexanecarboxylate. spectrabase.comchemicalbook.com

¹H NMR Spectroscopy : The proton NMR spectrum would provide detailed information about the structure:

An ethyl group signal, appearing as a quartet around 4.1 ppm (for the -O-CH₂- protons) coupled to a triplet around 1.2 ppm (for the -CH₃ protons). google.com

A singlet or doublet for the methyl group on the cyclohexane ring, likely between 0.9-1.0 ppm . The exact multiplicity would depend on the isomer and its conformation.

A complex series of multiplets between approximately 1.0-2.5 ppm for the eleven protons on the cyclohexane ring. The chemical shift of the proton at C1 (attached to the ester group) would be the most downfield of this group. chemicalbook.com

¹³C NMR Spectroscopy : The carbon NMR spectrum would show distinct signals for each unique carbon atom. The number of signals could differentiate between the more symmetric trans isomer and the less symmetric cis isomer.

The carbonyl carbon (C=O) would appear significantly downfield, in the range of 170-180 ppm . libretexts.org

The -O-CH₂- carbon of the ethyl group would be found around 60 ppm . libretexts.org

The carbons of the cyclohexane ring and the methyl group would resonate in the upfield region, typically between 20-50 ppm . libretexts.orgchemicalbook.com Quaternary carbons, if present in a specific conformation, would likely show weaker signals. youtube.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-methylcyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-3-12-10(11)9-6-4-8(2)5-7-9/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLXMFQBQKBJYCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(CC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30504304 | |

| Record name | Ethyl 4-methylcyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30504304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7133-31-5 | |

| Record name | Ethyl 4-methylcyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30504304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 4 Methylcyclohexanecarboxylate and Its Analogues

Esterification Strategies

The formation of the ester functional group is a cornerstone of organic synthesis. For ethyl 4-methylcyclohexanecarboxylate, both traditional acid-catalyzed methods and more contemporary green chemistry approaches offer viable synthetic pathways.

Acid-Catalyzed Esterification Approaches

The most common and well-established method for the synthesis of this compound is the Fischer esterification of 4-methylcyclohexanecarboxylic acid with ethanol (B145695) in the presence of an acid catalyst. masterorganicchemistry.comlibretexts.orgorganic-chemistry.orgmasterorganicchemistry.compatsnap.com This equilibrium-controlled reaction is typically driven to completion by using an excess of the alcohol, which often serves as the solvent, and sometimes by the removal of water as it is formed. libretexts.orgorganic-chemistry.org

The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. patsnap.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst. masterorganicchemistry.compatsnap.com

Commonly used acid catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The choice of catalyst can influence the reaction rate and yield. The reaction is typically carried out at reflux temperatures to achieve a reasonable reaction rate.

Table 1: Representative Conditions for Acid-Catalyzed Esterification

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Reaction Time | Yield |

| 4-Methylcyclohexanecarboxylic Acid | Ethanol (excess) | H₂SO₄ (catalytic) | Ethanol | Reflux | Several hours | High |

| 4-Methylcyclohexanecarboxylic Acid | Ethanol (excess) | p-TsOH (catalytic) | Toluene | Reflux (with Dean-Stark trap) | Several hours | High |

Note: The yields for Fischer esterification are generally high but depend on effectively shifting the equilibrium.

Green Chemistry Perspectives in Ester Synthesis

In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods. For the synthesis of this compound, green chemistry principles can be applied to reduce waste, avoid hazardous substances, and improve energy efficiency. nih.govglobethesis.comorganic-chemistry.org

One promising green approach is the use of solid acid catalysts. nih.govrsc.org These catalysts, such as zeolites, ion-exchange resins, and heteropoly acids supported on materials like zirconia or silica, offer several advantages over traditional homogeneous catalysts. nih.govrsc.org They are non-corrosive, reusable, and can be easily separated from the reaction mixture by simple filtration, which simplifies product purification and reduces waste. nih.govorganic-chemistry.org For instance, 12-tungstophosphoric acid (TPA) supported on hydrous zirconia has been shown to be an effective catalyst for esterification reactions. rsc.org

Another green strategy is the use of microwave-assisted synthesis. ajrconline.orgconicet.gov.arnih.govrasayanjournal.co.inscielo.org.mx Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating methods. ajrconline.orgnih.gov This is due to the efficient and uniform heating of the reaction mixture. conicet.gov.ar The synthesis of various esters has been successfully demonstrated using microwave technology, often under solvent-free conditions, further enhancing the green credentials of the process. ajrconline.orgrasayanjournal.co.in

Table 2: Comparison of Conventional and Green Esterification Methods

| Method | Catalyst | Solvent | Energy Input | Advantages | Disadvantages |

| Conventional Fischer Esterification | H₂SO₄, HCl, p-TsOH | Excess alcohol, Toluene | Conventional Heating (Reflux) | High yields, well-established | Corrosive catalysts, difficult separation, often requires excess reagents |

| Solid Acid Catalysis | Zeolites, Ion-exchange resins, Supported heteropoly acids | Toluene, or solvent-free | Conventional Heating or Microwave | Reusable catalyst, easy separation, reduced waste | Can be less active than homogeneous catalysts, potential for pore diffusion limitations |

| Microwave-Assisted Synthesis | Acid catalyst (homogeneous or solid) | Minimal or no solvent | Microwave Irradiation | Rapid reaction rates, higher yields, energy efficient | Requires specialized equipment, potential for localized overheating |

Derivatization and Functionalization Strategies

The synthesis of analogues of this compound, particularly those incorporating a sulfonamide moiety, opens up avenues for the development of compounds with potential biological activity. These syntheses typically involve multi-step sequences starting from a functionalized cyclohexane (B81311) core.

Sulfonamide-Based Ester Synthesis

The introduction of a sulfonamide group onto the this compound scaffold requires the presence of an amino functionality. A common strategy involves the synthesis of ethyl 4-(aminomethyl)cyclohexanecarboxylate as a key intermediate, which can then be reacted with various sulfonyl chlorides.

The synthesis of ethyl 4-((4-chlorophenylsulfonamido)methyl)cyclohexanecarboxylate would logically proceed from ethyl 4-(aminomethyl)cyclohexanecarboxylate. This intermediate can be prepared through various routes, such as the reduction of the corresponding nitrile or oxime derived from a 4-formyl or 4-keto cyclohexanecarboxylate (B1212342) precursor. derpharmachemica.com

Once the amine is obtained, it can be reacted with 4-chlorophenylsulfonyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine, in an appropriate solvent like dichloromethane (B109758) or tetrahydrofuran (B95107). The base serves to neutralize the hydrochloric acid generated during the reaction, driving the formation of the sulfonamide bond.

Reaction Scheme for Ethyl 4-((4-Chlorophenylsulfonamido)methyl)cyclohexanecarboxylate Synthesis

Amine Formation:

Starting Material: Ethyl 4-cyanocyclohexanecarboxylate or similar precursor.

Reaction: Reduction of the nitrile group (e.g., using catalytic hydrogenation with Raney Nickel).

Product: Ethyl 4-(aminomethyl)cyclohexanecarboxylate.

Sulfonamide Formation:

Reactants: Ethyl 4-(aminomethyl)cyclohexanecarboxylate and 4-chlorophenylsulfonyl chloride.

Conditions: A suitable base (e.g., pyridine) in an inert solvent (e.g., dichloromethane) at room temperature.

Product: Ethyl 4-((4-chlorophenylsulfonamido)methyl)cyclohexanecarboxylate.

The synthetic approach to ethyl 4-((4-methoxyphenylsulfonamido)methyl)cyclohexanecarboxylate is analogous to that of its chloro-substituted counterpart. The key difference lies in the use of 4-methoxyphenylsulfonyl chloride in the final sulfonylation step. Research on the synthesis of structurally related sulfonamides, such as ethyl 4-((2-nitrophenylsulfonamido)methyl)cyclohexanecarboxylate, confirms the viability of this synthetic strategy. researchgate.net

The reaction involves the nucleophilic attack of the primary amine of ethyl 4-(aminomethyl)cyclohexanecarboxylate on the sulfur atom of 4-methoxyphenylsulfonyl chloride, leading to the displacement of the chloride and the formation of the desired sulfonamide.

Table 3: Reagents for the Synthesis of Sulfonamide Derivatives

| Target Compound | Key Intermediate | Sulfonylating Agent |

| Ethyl 4-((4-Chlorophenylsulfonamido)methyl)cyclohexanecarboxylate | Ethyl 4-(aminomethyl)cyclohexanecarboxylate | 4-Chlorophenylsulfonyl chloride |

| Ethyl 4-((4-Methoxyphenylsulfonamido)methyl)cyclohexanecarboxylate | Ethyl 4-(aminomethyl)cyclohexanecarboxylate | 4-Methoxyphenylsulfonyl chloride |

| Ethyl 4-((2-Nitrophenylsulfonamido)methyl)cyclohexanecarboxylate researchgate.net | Ethyl 4-(aminomethyl)cyclohexanecarboxylate | 2-Nitrophenylsulfonyl chloride |

Ethyl 4-((Naphthalene-2-sulfonamido)methyl)cyclohexanecarboxylate Synthesis

The synthesis of ethyl 4-((naphthalene-2-sulfonamido)methyl)cyclohexanecarboxylate is achieved through a standard sulfonamide formation reaction. This involves the coupling of a primary or secondary amine with a sulfonyl chloride in the presence of a base. The key starting materials for this synthesis are ethyl 4-(aminomethyl)cyclohexanecarboxylate and naphthalene-2-sulfonyl chloride.

The reaction proceeds via a nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride. This displaces the chloride ion and, after deprotonation by the base (commonly pyridine or triethylamine), forms the stable sulfonamide linkage. The reaction is typically carried out in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature.

General Reaction Scheme:

Detailed Research Findings: The synthesis of analogous sulfonamides, such as those derived from various aniline (B41778) derivatives, has been well-documented, highlighting the versatility of this reaction. derpharmachemica.com The presence of the sulfonamide functional group is a key feature in many sulfa drugs, which possess a wide range of biological activities. derpharmachemica.com The characterization of the resulting product is typically confirmed using spectroscopic methods like FT-IR, NMR, and mass spectrometry.

| Reactant/Reagent | Role | Typical Solvent | Typical Base |

|---|---|---|---|

| Ethyl 4-(aminomethyl)cyclohexanecarboxylate | Nucleophile | Dichloromethane (DCM) | Pyridine or Triethylamine |

| Naphthalene-2-sulfonyl chloride | Electrophile | ||

| Base | Acid scavenger |

Ethyl 4-((2,5-Dichlorophenylsulfonamido)methyl)cyclohexanecarboxylate Synthesis

Following a similar synthetic strategy, ethyl 4-((2,5-dichlorophenylsulfonamido)methyl)cyclohexanecarboxylate can be prepared. The synthesis utilizes ethyl 4-(aminomethyl)cyclohexanecarboxylate and 2,5-dichlorophenylsulfonyl chloride as the key reactants. The presence of two chlorine atoms on the phenyl ring of the sulfonyl chloride can influence the reactivity of the electrophile and the properties of the final product.

The reaction mechanism is analogous to the one described previously, involving the formation of a sulfonamide bond. The choice of solvent and base remains consistent with standard procedures for such transformations.

General Reaction Scheme:

Detailed Research Findings: The synthesis of structurally related compounds, such as ethyl 4-(2,4-dichlorophenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, has been reported, demonstrating the incorporation of dichlorophenyl moieties into cyclohexanecarboxylate systems. researchgate.net The resulting sulfonamide's purity and structure would be confirmed by elemental analysis and spectroscopic techniques.

| Reactant/Reagent | Role | Typical Solvent | Typical Base |

|---|---|---|---|

| Ethyl 4-(aminomethyl)cyclohexanecarboxylate | Nucleophile | Tetrahydrofuran (THF) | Triethylamine |

| 2,5-Dichlorophenylsulfonyl chloride | Electrophile | ||

| Base | Acid scavenger |

Ethyl 4-((N-ethylnaphthalene-1-sulfonamido)methyl)cyclohexane Carboxylate Synthesis

The synthesis of N-alkylated sulfonamides, such as ethyl 4-((N-ethylnaphthalene-1-sulfonamido)methyl)cyclohexane carboxylate, introduces an additional level of complexity. nih.gov This compound can be prepared from ethyl 4-((naphthalene-1-sulfonamido)methyl)cyclohexanecarboxylate via N-alkylation. The sulfonamide is first deprotonated with a strong base to form the corresponding anion, which then acts as a nucleophile to attack an ethylating agent like ethyl iodide.

Alternatively, a direct synthesis can be envisioned starting from ethyl 4-((ethylamino)methyl)cyclohexanecarboxylate and naphthalene-1-sulfonyl chloride. The synthesis of new N- and O-alkylated sulfonamides is an area of interest due to their potential therapeutic applications. nih.govgoogle.com

General Reaction Scheme (N-alkylation route):

Detailed Research Findings: Research into novel sulfonamides is driven by their diverse therapeutic uses. nih.govgoogle.com The biological activity of these compounds, including their antimicrobial, antifungal, and antioxidant properties, is often evaluated. nih.gov

| Reactant/Reagent | Role | Typical Solvent | Typical Base |

|---|---|---|---|

| Ethyl 4-((naphthalene-1-sulfonamido)methyl)cyclohexanecarboxylate | Substrate | Dimethylformamide (DMF) | Sodium Hydride (NaH) |

| Ethyl Iodide | Alkylating agent | ||

| Base | Deprotonating agent |

Alkyl- and Aryl-Substituted Cyclohexanecarboxylate Synthesis

Enolate Alkylation Reactions for Alkyl Group Introduction

One of the most powerful methods for forming carbon-carbon bonds in organic synthesis is the alkylation of enolates. researchgate.net This strategy is widely applicable to esters, including cyclohexanecarboxylates, for the introduction of alkyl groups at the α-position to the carbonyl group.

The process involves the deprotonation of the α-hydrogen of the ester using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to generate a nucleophilic enolate ion. nih.gov This enolate then reacts with an electrophilic alkyl halide in an SN2 reaction to form the α-alkylated product. researchgate.net The choice of the alkyl halide is crucial; primary and methyl halides are preferred, as secondary and tertiary halides can lead to competing elimination reactions. researchgate.net

General Reaction Scheme:

Detailed Research Findings: The malonic ester synthesis and the acetoacetic ester synthesis are classic examples of enolate alkylation reactions that have been used for decades to prepare carboxylic acids and ketones, respectively. nih.gov These methods highlight the robustness and versatility of enolate chemistry. For instance, cyclic β-keto esters like ethyl 2-oxocyclohexanecarboxylate can be alkylated and subsequently decarboxylated to yield 2-substituted cyclohexanones. researchgate.net

| Component | Function | Examples |

|---|---|---|

| Ester Substrate | Source of enolate | Ethyl cyclohexanecarboxylate |

| Strong Base | Forms the enolate | Lithium diisopropylamide (LDA) |

| Alkyl Halide | Provides the alkyl group | Iodomethane, Benzyl (B1604629) bromide |

| Aprotic Solvent | Reaction medium | Tetrahydrofuran (THF) |

Intramolecular Cyclization via Ester Enolate Alkylation for Stereoselective Ring Construction

Intramolecular enolate alkylation serves as a powerful tool for the construction of cyclic systems with a high degree of stereocontrol. In this reaction, the enolate and the alkyl halide electrophile are part of the same molecule. The resulting cyclization can lead to the formation of new rings with defined stereochemistry, which is particularly valuable in the synthesis of complex natural products.

Detailed Research Findings: The success of such intramolecular reactions depends on several factors, including the length of the tether connecting the enolate and the leaving group, the nature of the base, and the reaction conditions. These reactions are instrumental in creating complex polycyclic frameworks from acyclic precursors.

Synthesis of Ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate

The synthesis of ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate can be efficiently achieved through reductive amination. This method involves the reaction of a ketone, in this case, ethyl 4-oxo-1-methylcyclohexanecarboxylate, with benzylamine (B48309) to form an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine.

Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the ketone. An alternative approach involves the direct alkylation of ethyl 4-amino-1-methylcyclohexanecarboxylate with benzyl bromide, although this can sometimes lead to over-alkylation.

General Reaction Scheme (Reductive Amination):

Detailed Research Findings: Reductive amination is a cornerstone of amine synthesis due to its high efficiency and broad substrate scope. The synthesis of tranexamic acid, for example, utilizes a reductive amination step on a related cyclohexanone (B45756) derivative. nih.gov This highlights the applicability of this methodology to functionalized cyclohexane systems.

| Reactant/Reagent | Role |

|---|---|

| Ethyl 4-oxo-1-methylcyclohexanecarboxylate | Ketone substrate |

| Benzylamine | Amine source |

| Sodium triacetoxyborohydride | Reducing agent |

| Acetic Acid (catalytic) | Catalyst for imine formation |

| Dichloromethane (DCM) | Solvent |

Synthesis of Ethyl 1-cyano-2-methylcyclohexanecarboxylate

A notable method for preparing ethyl 1-cyano-2-methylcyclohexanecarboxylate involves a free-radical cyclization pathway. mdpi.com This approach is an alternative to the catalytic hydrogenation of the Diels-Alder adduct of butadiene and ethyl 2-cyano-2-butenoate. mdpi.com The synthesis begins with the preparation of the precursor, ethyl (E)-2-cyano-6-octenoate, which is synthesized from ethyl cyanoacetate. mdpi.com

The key cyclization step is achieved by heating a solution of ethyl (E)-2-cyano-6-octenoate with di-tert-butyl peroxide in freshly distilled cyclohexane. mdpi.com The reaction is conducted at 140°C in an autoclave for 30 hours. mdpi.com This process leverages the cyclization of δ-ethylenic carbon radicals. mdpi.com While the primary 5-hexen-1-yl radical typically cyclizes to form five-membered rings, the presence of 1-cyano-1-carboethoxy disubstituted radicals directs the reaction to predominantly form six-membered rings. mdpi.com Following the reaction, concentration of the solution and distillation of the residue yields the target compound. mdpi.com Fractional distillation under reduced pressure purifies the product, affording colorless ethyl 1-cyano-2-methylcyclohexanecarboxylate with a yield of 74–76%. mdpi.com

| Reactant | Reagents/Catalyst | Conditions | Product | Yield | Reference |

| Ethyl (E)-2-cyano-6-octenoate | di-tert-butyl peroxide | Cyclohexane, 140°C, 30 hours (autoclave) | Ethyl 1-cyano-2-methylcyclohexanecarboxylate | 74-76% | mdpi.com |

Synthesis of Trans-Ethyl 4-formylcyclohexanecarboxylate

The synthesis of trans-ethyl 4-formylcyclohexanecarboxylate can be achieved through a multi-step process starting from ethyl 4-oxocyclohexane-1-carboxylate. researchgate.netacs.org A common synthetic strategy involves the reduction of the ketone to an alcohol, followed by oxidation to the desired aldehyde.

Initially, the starting keto-ester, ethyl 4-oxocyclohexane-1-carboxylate, is reduced to form ethyl trans-4-hydroxycyclohexanecarboxylate. This reduction can be performed using various reducing agents that selectively target the ketone in the presence of the ester. Subsequently, the resulting secondary alcohol is oxidized to the aldehyde. Controlled oxidation methods, such as those using pyridinium (B92312) chlorochromate (PCC) or a Swern or Dess-Martin periodinane oxidation, are employed to prevent over-oxidation to the carboxylic acid. This two-step sequence provides a reliable route to the target formyl derivative.

A related synthesis for Tranexamic acid also starts from ethyl 4-oxocyclohexane-1-carboxylate, which is first converted to its cyanohydrin. researchgate.netmdpi.com This intermediate is then dehydrated and subjected to further transformations, demonstrating the utility of the keto-ester as a versatile starting material for 4-substituted cyclohexane derivatives. researchgate.netmdpi.com

| Starting Material | Intermediate Step | Final Step | Product | Reference |

| Ethyl 4-oxocyclohexane-1-carboxylate | Reduction (e.g., with NaBH₄) to Ethyl 4-hydroxycyclohexanecarboxylate | Controlled Oxidation (e.g., PCC, Swern) | Trans-Ethyl 4-formylcyclohexanecarboxylate | researchgate.netacs.org |

Halogenated Cyclohexanecarboxylate Synthesis

Ethyl cis-5-iodo-trans-2-methylcyclohexanecarboxylate, known as Ceralure B1, is a potent attractant for the Mediterranean fruit fly. google.com An improved and scalable synthesis has been developed that provides higher yields than previous methods. google.comorganic-chemistry.org The synthesis starts with the commercially available trans-6-methyl-3-cyclohexene-1-carboxylic acid (Siglure acid). google.com

The key steps of the synthesis are as follows:

Iodolactonization: The starting Siglure acid undergoes iodolactonization to form an iodolactone.

Reduction: The iodolactone is then reduced to a key intermediate lactone, trans-2-methyl-6-oxabicyclo[3.2.1]octan-7-one. google.com

Ring Opening: The lactone ring is opened using a mixture of methyltrichlorosilane (B1216827) and sodium iodide, which is more efficient than previously used reagents like chlorotrimethylsilane/sodium iodide. google.com This step produces a mixture of two diastereomeric acids: the desired cis-5-iodo-trans-2-methylcyclohexane-1-carboxylic acid (Ceralure B1 acid) and the undesired trans-5-iodo-trans-2-methylcyclohexane-1-carboxylic acid (Ceralure A acid). google.com

| Starting Material | Key Reagents | Key Intermediates | Final Product | Overall Yield | Reference |

| trans-6-Methyl-3-cyclohexene-1-carboxylic acid | I₂, KI, NaHCO₃; NaBH₄; MeSiCl₃, NaI | Iodolactone; trans-2-Methyl-6-oxabicyclo[3.2.1]octan-7-one | Ethyl cis-5-Iodo-trans-2-methylcyclohexanecarboxylate | 58-65% | google.comorganic-chemistry.org |

Reductive Transformations and Hydroboration

A green and efficient protocol for the reduction of esters to their corresponding alcohols has been developed using Grignard reagent-catalyzed hydroboration. researchgate.net This method employs pinacolborane (HBpin) as the reducing agent and a commercially available Grignard reagent, such as methylmagnesium chloride (MeMgCl), as the catalyst. researchgate.net The reaction proceeds effectively at room temperature (25°C) and eliminates the need for complex ligand systems or harsh reaction conditions often associated with other reduction methods. researchgate.net

The hydroboration and subsequent hydrolysis of a variety of esters using this system result in the formation of the corresponding alcohols in high yields over short reaction times, often around 30 minutes. The catalytic cycle is believed to involve the activation of the ester by the magnesium-based catalyst, facilitating the hydroboration by pinacolborane. This methodology represents an effective and environmentally conscious alternative to traditional reducing agents like LiAlH₄ or LiBH₄ for the transformation of esters into alcohols.

| Substrate Class | Catalyst | Reducing Agent | Conditions | Product Class | Reference |

| Esters | MeMgCl (Grignard Reagent) | Pinacolborane (HBpin) | Room Temperature (~0.5 h) | Alcohols | researchgate.net |

Catalytic hydrodeoxygenation (HDO) is a reductive process that removes oxygen atoms from a molecule using a catalyst and a hydrogen source. The complete HDO of an ester like ethyl 4-methylcyclohexane-1-carboxylate to form the corresponding alkane (in this case, 1,4-dimethylcyclohexane) is a challenging transformation that requires robust catalytic systems and typically harsh conditions.

Research into HDO has often focused on biomass-derived feedstocks, such as phenols and guaiacol (B22219), to produce valuable cycloalkanes. mdpi.com For instance, the HDO of guaiacol to cyclohexanol (B46403) and cyclohexane has been successfully achieved using NiMo-based catalysts derived from metal-organic frameworks (MOFs). mdpi.com These reactions are typically run at elevated temperatures (e.g., 240°C) and hydrogen pressures (e.g., 2 MPa). mdpi.com The synergistic effect between nickel and molybdenum in the catalyst is crucial for its high activity. mdpi.com

While direct HDO of aliphatic esters to alkanes is less common, the principles can be extended. The transformation of ethyl 4-methylcyclohexane-1-carboxylate would involve the cleavage of both C-O bonds of the ester group and subsequent reduction. Heterogeneous catalysts, such as bimetallic systems (e.g., Pt-Mo, Ni-Mo) supported on oxides like ZrO₂ or carbon, are candidates for such reactions. mdpi.comgoogle.com The process would likely require high temperatures and pressures to drive the reaction to completion, converting the ester first to an alcohol or ether intermediate, and then fully deoxygenating it to the alkane.

| Substrate Type | Catalyst Example | Conditions | Potential Product from Ethyl 4-Methylcyclohexane-1-carboxylate | Reference |

| Lignin-derived monomers (e.g., Guaiacol) | NiMo@C (MOF-derived) | 240°C, 2 MPa H₂, 4 h | 1,4-Dimethylcyclohexane (by analogy) | mdpi.com |

| Aliphatic Esters | Pt–Mo/ZrO₂ | 100°C, 0.5 MPa H₂ | Unsymmetrical Ethers (partial HDO) | google.com |

Amidation via Catalytic Activation

The conversion of esters to amides is a fundamental transformation in organic synthesis. For this compound, this transformation can be achieved through various catalytic methods that offer advantages over traditional stoichiometric approaches. While direct catalytic amidation of this compound is not extensively documented, general methodologies for ester-amide exchange are applicable.

Group (IV) metal alkoxides, such as zirconium(IV) tert-butoxide (Zr(Ot-Bu)₄), have been shown to be effective catalysts for the amidation of unactivated esters. nih.gov These reactions can be enhanced by the use of additives like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). nih.gov The proposed mechanism involves the formation of a dimeric zirconium complex that facilitates the nucleophilic attack of an amine on the ester carbonyl. nih.gov This method is advantageous as it often proceeds without the need for azeotropic removal of the alcohol byproduct. nih.gov

Another approach involves the use of organocatalysts. Acetic acid has been utilized as a catalyst for the N-acetylation of amines using ethyl acetate (B1210297) as the acyl donor. mdpi.com This suggests that similar acidic organocatalysts could potentially facilitate the amidation of this compound. Additionally, solvent-free mechanochemical methods have been developed for the amidation of ethyl esters, although they may require substoichiometric amounts of a base like potassium tert-butoxide (KOtBu). mdpi.com

Table 1: Catalytic Systems for Ester-Amide Exchange

| Catalyst System | Additive/Co-catalyst | Substrate Scope | Key Features |

|---|---|---|---|

| Zirconium(IV) tert-butoxide | 1-hydroxy-7-azabenzotriazole (HOAt) | Structurally diverse esters and amines | Proceeds without removal of alcohol byproduct nih.gov |

| Acetic Acid | None | Primary and secondary alkyl amines | Organocatalytic approach mdpi.com |

| Copper-Manganese Spinel Oxide | Air | Primary and secondary amines | Bimetallic catalytic system, mild conditions mdpi.com |

| Mechanochemical | Potassium tert-butoxide (KOtBu) | Wide range of esters and amines | Solvent-free conditions mdpi.com |

Catalytic Systems in Cyclohexanecarboxylate Synthesis and Transformation

The core cyclohexanecarboxylate scaffold can be constructed and further modified using a variety of catalytic systems. These methods offer pathways to not only the parent structures but also to functionalized and chiral analogues.

The synthesis of the cyclohexanecarboxylate ring system can be efficiently achieved through combined dehydration and carbonylation reactions catalyzed by acids. A notable example is the synthesis of cyclohexyl cyclohexanecarboxylate from cyclohexanol and carbon monoxide. This process utilizes a dual catalytic system of palladium(II) acetate (Pd(OAc)₂) with triphenylphosphine (B44618) (PPh₃) and p-toluenesulfonic acid. finechem-mirea.ru The p-toluenesulfonic acid acts as a catalyst for the dehydration of cyclohexanol to cyclohexene (B86901), which is then subjected to alkoxycarbonylation catalyzed by the palladium complex. finechem-mirea.ru This combined process allows for high yields of the target product under relatively mild conditions (110°C, 2.1 MPa CO). finechem-mirea.ru A side product in this reaction is cyclohexanecarboxylic acid. finechem-mirea.ru While this specific example leads to cyclohexyl cyclohexanecarboxylate, the principle can be adapted for the synthesis of this compound by starting with 4-methylcyclohexanol (B52717) and using ethanol as the nucleophile.

Nickel-catalyzed reductive carboxylation has emerged as a powerful tool for the synthesis of carboxylic acids from less reactive precursors, utilizing carbon dioxide as a C1 source. acs.org These methods are advantageous as they often employ less polarized starting materials compared to traditional carboxylation reactions. acs.org For the synthesis of analogues of this compound, nickel catalysts can be used to carboxylate unsaturated hydrocarbons or even C-H bonds. acs.org For instance, nickel-catalyzed reductive carboxylation of cyclopropyl (B3062369) motifs has been developed for the synthesis of cyclopropanecarboxylic acids. northeastern.edu Furthermore, nickel-catalyzed reductive cycloisomerization of enynes with CO₂ can produce cyclic α,β-unsaturated carboxylic acids. figshare.com These methodologies highlight the potential for synthesizing the 4-methylcyclohexanecarboxylic acid precursor from various starting materials, which can then be esterified to yield this compound.

Manganese-catalyzed C-H bond functionalization represents a cutting-edge strategy for the transformation of existing cyclohexanecarboxylate structures into more complex, value-added molecules like chiral γ-lactones. nih.govacs.org These reactions often utilize a chiral manganese catalyst in the presence of an oxidant like hydrogen peroxide to achieve highly enantioselective intramolecular lactonization. acs.orgnih.gov The carboxylic acid functionality of the substrate directs the catalyst to a specific C-H bond. acs.orgtorvergata.it

In the context of cyclohexanecarboxylic acid derivatives, the oxidation of cyclohexanecarboxylic acid itself has been studied. nih.govacs.org While the yield of the corresponding γ-lactone was low, the study demonstrated the principle of this transformation on the cyclohexane ring. nih.govacs.org More substituted cyclohexanecarboxylic acids have been shown to be suitable substrates, affording γ-lactones with excellent enantioselectivity. nih.gov This methodology is particularly relevant for creating chiral analogues of this compound, where the ester could be hydrolyzed to the corresponding carboxylic acid, which would then undergo enantioselective lactonization.

Table 2: Research Findings in Mn-Catalyzed Lactonization

| Substrate | Catalyst | Oxidant | Key Finding | Reference |

|---|---|---|---|---|

| Cyclohexanecarboxylic acid | Chiral Mn complex | H₂O₂ | Full substrate conversion with low yield of γ-lactone. | nih.govacs.org |

| Substituted cyclohexanecarboxylic acids | Chiral Mn complex | H₂O₂ | Formation of γ-lactones with excellent enantioselectivity. | nih.gov |

| Carboxylic acids with gem-dimethyl unit | Chiral Mn catalyst | H₂O₂ | Catalyst chirality controls diastereoselectivity of lactonization at methyl groups. | nih.gov |

Stereochemical Control and Chiral Synthesis of Cyclohexanecarboxylate Esters

Diastereoselective Synthesis Approaches

The most common route to ethyl 4-methylcyclohexanecarboxylate is the catalytic hydrogenation of ethyl p-toluate (B1214165) (also known as ethyl 4-methylbenzoate). nih.govnist.govnist.gov This reaction reduces the aromatic ring to a cyclohexane (B81311) ring, creating two stereocenters at positions 1 and 4. The spatial relationship between the methyl group and the ethyl carboxylate group can be either cis (on the same side of the ring) or trans (on opposite sides). The ratio of these diastereomers is highly dependent on the reaction conditions.

The hydrogenation of substituted aromatic esters is recognized as a structurally sensitive process. researchgate.net Research on the hydrogenation of ethyl p-nitrobenzoate, a related compound, shows that catalyst properties such as metal particle size can dramatically affect reaction rates and outcomes. researchgate.net For the hydrogenation of ethyl p-toluate, the choice of catalyst, solvent, temperature, and pressure determines the diastereomeric excess (d.e.). Typically, palladium (Pd) or platinum (Pt) catalysts are used. The process often yields a mixture of isomers, which may then require separation or an additional isomerization step to enrich the desired stereoisomer. googleapis.com For instance, in related syntheses, a mixture of cis and trans isomers can be isomerized to favor the more thermodynamically stable trans isomer using a base. googleapis.com

| Catalyst | Pressure (atm) | Temperature (°C) | Typical Outcome | Reference |

|---|---|---|---|---|

| Pd/C (Palladium on Carbon) | 1-10 | 25-100 | Mixture of cis and trans isomers, ratio dependent on specific conditions. | researchgate.net |

| PtO₂ (Adams' catalyst) | 1-5 | 25 | Often provides different selectivity compared to Pd catalysts. | google.com |

| Raney Nickel | 50-100 | 100-150 | Used for high-pressure hydrogenations, can affect isomer distribution. | derpharmachemica.com |

| Rhodium-on-carbon | 1-10 | 25-80 | Effective for aromatic ring hydrogenation, selectivity varies. | google.com |

Enantioselective Synthesis Methods

Achieving enantioselectivity in the synthesis of a specific chiral isomer of this compound requires the use of asymmetric catalysis or chiral auxiliaries. These methods create a chiral environment during the reaction, favoring the formation of one enantiomer over the other.

The Diels-Alder reaction is a powerful method for forming six-membered rings, generating up to four chiral centers in a single step. wiley-vch.de An asymmetric Diels-Alder reaction can be employed to construct a chiral cyclohexene (B86901) ring, which can then be hydrogenated to the desired saturated cyclohexanecarboxylate (B1212342). This approach is a cornerstone of modern asymmetric synthesis. mdpi.com

The strategy involves the reaction of a diene with a dienophile in the presence of a chiral Lewis acid catalyst. mdpi.comlibretexts.org For the synthesis of a precursor to this compound, isoprene (B109036) (2-methyl-1,3-butadiene) could serve as the diene and ethyl acrylate (B77674) as the dienophile. The use of a chiral catalyst, such as a copper(II)-bis(oxazoline) complex or a chiral boron complex, promotes the cycloaddition to proceed with high enantioselectivity. wiley-vch.delibretexts.org The catalyst coordinates to the dienophile, creating a sterically defined environment that directs the approach of the diene from one face, resulting in an optically active cyclohexene product. harvard.edu This intermediate can then be hydrogenated to yield the final enantioenriched this compound.

While not a direct method for ring formation, stereoselective Suzuki cross-coupling reactions are instrumental in synthesizing complex acyclic precursors with defined stereochemistry, which can be crucial for subsequent cyclization steps. thieme-connect.comorganic-chemistry.org A novel stereoselective approach has been developed for synthesizing ethyl-substituted conjugated dienoic esters, which are valuable building blocks in organic synthesis. organic-chemistry.orgthieme-connect.com

This method utilizes a palladium-catalyzed Suzuki cross-coupling between vinyl triflates and vinylboronic acids. thieme-connect.com Researchers have demonstrated that this strategy can produce conjugated dienoic esters with good to excellent yields and high stereoselectivity, which is often difficult to achieve with other methods like Wittig or Horner-Wadsworth-Emmons reactions. thieme-connect.com For example, the coupling of (E)-trifluoromethanesulfonyloxy-pent-2-enoic acid methyl ester with (E)-2-phenylvinylboronic acid yields the corresponding dienoic ester with high retention of the double-bond geometry. thieme-connect.com This control over the stereochemistry of a linear chain is critical for constructing complex molecules where the precursor's geometry dictates the stereochemical outcome of a subsequent ring-closing reaction.

| Vinyl Triflates | Vinylboronic Acid | Yield | Stereoselectivity | Reference |

|---|---|---|---|---|

| (E/Z)-4-(Trifluoromethylsulfonyloxy)pent-3-en-2-one | (E)-2-Phenylvinylboronic acid | 64% (1:1 mixture of isomers) | Maintained geometry of boronic acid | thieme-connect.com |

| (E)-Trifluoromethanesulfonyloxy-pent-2-enoic acid methyl ester | (E)-2-Phenylvinylboronic acid | 77% | High stereoselectivity | thieme-connect.com |

| (Z)-Trifluoromethanesulfonyloxy-pent-2-enoic acid methyl ester | (E)-2-Phenylvinylboronic acid | 39% (over 3 steps) | High stereoselectivity | thieme-connect.com |

Conformational Analysis and Isomer Specificity

The three-dimensional shape, or conformation, of this compound isomers is crucial to their stability and reactivity. Substituted cyclohexanes predominantly adopt a chair conformation to minimize steric and torsional strain. youtube.comlibretexts.org The substituents on the ring can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

Conformational isomers, or conformers, are different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. youtube.com For this compound, the cis and trans diastereomers have distinct conformational preferences.

trans-isomer : The most stable conformation for the trans-isomer is the di-equatorial chair form, where both the methyl group at C-4 and the ethyl carboxylate group at C-1 are in equatorial positions. youtube.com This arrangement minimizes steric hindrance, particularly the unfavorable 1,3-diaxial interactions that occur when bulky groups are in axial positions.

cis-isomer : The cis-isomer must have one substituent in an axial position and the other in an equatorial position. Two chair conformations are possible through a ring-flip. One has an axial methyl group and an equatorial ester group, while the other has an equatorial methyl group and an axial ester group. The preferred conformation will be the one that places the larger group (the ethyl carboxylate group) in the more spacious equatorial position to reduce steric strain. libretexts.org However, either conformation is inherently less stable and of higher energy than the di-equatorial trans-isomer. youtube.com

The energy difference between these conformers dictates the equilibrium distribution, with the lower-energy conformations being more populated. libretexts.org This specificity is vital, as the orientation of the functional groups determines how the molecule interacts with other molecules or surfaces, a key factor in materials science and pharmacology.

| Isomer | Most Stable Conformation | Substituent Positions (Ester, Methyl) | Relative Energy | Key Feature |

|---|---|---|---|---|

| trans | Chair | Equatorial, Equatorial | Lowest | Minimal steric strain; most stable isomer. youtube.com |

| cis | Chair | Axial, Equatorial or Equatorial, Axial | Higher | Subject to 1,3-diaxial interactions; less stable. libretexts.org |

Advanced Spectroscopic and Structural Characterization of Ethyl 4 Methylcyclohexanecarboxylate and Its Analogues

Vibrational Spectroscopy: FTIR Analysis of Functional Groups

Fourier-transform infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. For Ethyl 4-methylcyclohexanecarboxylate, the key absorptions are associated with the ester group and the saturated hydrocarbon framework.

The most prominent feature in the FTIR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester group. This peak typically appears in the range of 1735-1750 cm⁻¹ for saturated aliphatic esters. ucla.edulibretexts.org The exact position can be influenced by the conformation of the molecule. The spectrum also displays characteristic C-O stretching vibrations associated with the ester linkage. There are typically two C-O stretches: the C(=O)-O bond, which appears in the 1300-1200 cm⁻¹ region, and the O-C₂H₅ bond, found in the 1150-1000 cm⁻¹ range. ucla.eduvscht.cz

The aliphatic portion of the molecule gives rise to C-H stretching vibrations from the cyclohexane (B81311) ring and the ethyl and methyl groups. These are observed as strong, sharp peaks in the region of 2850-2960 cm⁻¹. libretexts.orglibretexts.org The C-H bending vibrations appear in the fingerprint region (below 1500 cm⁻¹), which, while complex, is unique to the molecule's specific structure and stereochemistry. vscht.czlibretexts.org

Data from the analogue Ethyl cyclohexanecarboxylate (B1212342) shows a strong C=O stretch at approximately 1730 cm⁻¹, C-H stretches just below 3000 cm⁻¹, and C-O stretches between 1250 and 1000 cm⁻¹. spectrabase.com

Table 1: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Ester (C=O) | Stretch | 1750 - 1735 | Strong |

| Alkane (C-H) | Stretch | 2960 - 2850 | Strong, Sharp |

| Ester (C-O) | Stretch | 1300 - 1200 | Medium |

| Ester (O-C) | Stretch | 1150 - 1000 | Medium |

| Alkane (C-H) | Bend | 1470 - 1350 | Variable |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure and stereochemistry of this compound, allowing for the differentiation between cis and trans isomers and the analysis of their conformational preferences.

The cyclohexane ring of this compound exists predominantly in a chair conformation. The substituents (methyl and ethyl carboxylate groups) can be in either axial or equatorial positions. In general, conformers with bulky groups in the equatorial position are more stable due to reduced 1,3-diaxial strain. pressbooks.pub

¹H-NMR Spectroscopy: The chemical shifts and coupling constants of the ring protons are highly dependent on their axial or equatorial orientation. Axial protons are typically more shielded (found at a lower chemical shift) than their equatorial counterparts. The proton at C1 (attached to the ester group) is significantly deshielded. The stereochemistry (cis vs. trans) determines the relative orientation of the methyl and ester groups, leading to distinct spectra. For the trans isomer, the more stable conformation has both large substituents in equatorial positions. For the cis isomer, one substituent must be axial while the other is equatorial. pressbooks.pub The signals for the ethyl group (a quartet around 4.1 ppm and a triplet around 1.2 ppm) and the methyl group (a doublet around 0.9 ppm) are also characteristic.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on the number of unique carbon environments. The carbonyl carbon of the ester is the most deshielded, appearing around 175 ppm. organicchemistrydata.org The carbon attached to the oxygen (O-CH₂) is found around 60 ppm. Similar to ¹H-NMR, the chemical shifts of the ring carbons are dependent on the substituent's orientation. Carbons bearing axial substituents are generally more shielded (appear at a higher field) compared to those with equatorial substituents. organicchemistrydata.org This allows for the assignment of the cis and trans isomers based on the predicted and observed chemical shifts.

Table 2: Predicted ¹H-NMR Chemical Shifts (δ) for this compound

| Proton(s) | Predicted δ (ppm) | Multiplicity | Notes |

| -O-CH ₂-CH₃ | ~4.1 | Quartet | Ethyl ester group |

| -O-CH₂-CH ₃ | ~1.2 | Triplet | Ethyl ester group |

| Ring-CH -COOEt | ~2.2-2.5 | Multiplet | Deshielded by ester; shift depends on axial/equatorial |

| Ring-CH -CH₃ | ~1.5-1.8 | Multiplet | |

| Ring-CH ₂ | ~1.0-2.0 | Multiplets | Complex overlapping signals |

| Ring-CH-CH ₃ | ~0.9 | Doublet | Methyl group |

Table 3: Predicted ¹³C-NMR Chemical Shifts (δ) for this compound

| Carbon | Predicted δ (ppm) | Notes |

| C =O | ~175 | Ester carbonyl |

| -O-C H₂-CH₃ | ~60 | Ester ethoxy group |

| C H-COOEt | ~40-45 | Shift depends on axial/equatorial orientation |

| C H-CH₃ | ~30-35 | Shift depends on axial/equatorial orientation |

| Ring C H₂ | ~25-40 | Multiple signals |

| Ring-CH-C H₃ | ~20-23 | Methyl group |

| -O-CH₂-C H₃ | ~14 | Ester ethoxy group |

Two-Dimensional NMR Techniques for Stereochemical Assignments

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the stereochemistry of this compound isomers. longdom.org

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. iajps.comlibretexts.org A COSY spectrum would show cross-peaks connecting the proton at C1 to its neighbors at C2 and C6, and the proton at C4 to its neighbors at C3 and C5. This helps trace the connectivity of the entire spin system of the cyclohexane ring. orgchemboulder.com

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. harvard.edumdpi.com It is particularly powerful for determining stereochemistry. For example, in the cis isomer, where one substituent is axial and one is equatorial, a NOESY experiment would show a strong correlation between the axial substituent's protons and the other axial protons on the same face of the ring (e.g., at the 3 and 5 positions). In the more stable trans isomer, where both substituents are equatorial, such strong axial-axial correlations would be absent, but correlations between the equatorial protons and adjacent axial/equatorial protons would be observed. harvard.edu This allows for a definitive assignment of the cis and trans configurations.

Mass Spectrometry for Molecular Mass Confirmation

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. The molecular formula for this compound is C₁₀H₁₈O₂, corresponding to a molecular weight of 170.25 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z = 170. The fragmentation of esters and cyclohexane derivatives follows predictable pathways. chemguide.co.uklibretexts.org Key fragmentation processes for this compound would include:

Alpha-cleavage: Loss of the ethoxy group (-•OCH₂CH₃) to give a characteristic acylium ion at m/z = 125. Alternatively, loss of an ethyl radical (-•CH₂CH₃) would produce a peak at m/z = 141. libretexts.org

McLafferty Rearrangement: While less common for cyclic esters, if applicable, it would involve the transfer of a gamma-hydrogen to the carbonyl oxygen, leading to the elimination of an alkene.

Ring Fragmentation: The cyclohexane ring can undergo cleavage, often initiated by the loss of the ester group. A common fragmentation for cyclohexanes involves the loss of an ethyl group (from the ring and methyl substituent) leading to a peak at m/z = 141, or other alkyl fragments. thieme-connect.de The fragmentation pattern of the related ethyl cyclohexanecarboxylate shows significant peaks at m/z 127 (loss of ethyl), 111 (loss of ethoxy), and 81 (cyclohexenyl cation). nist.gov

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

| 170 | [C₁₀H₁₈O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 155 | [M - CH₃]⁺ | Loss of methyl radical |

| 141 | [M - C₂H₅]⁺ | Loss of ethyl radical |

| 125 | [M - OC₂H₅]⁺ | Loss of ethoxy radical |

| 81 | [C₆H₉]⁺ | Cyclohexenyl-type cation after fragmentation |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule, providing precise bond lengths, bond angles, and conformational details in the solid state. This technique would unambiguously establish the stereochemistry (cis or trans) and the preferred chair conformation of this compound, including the axial or equatorial positions of the substituents. nist.govnist.gov

The process requires a high-quality single crystal of the compound. For many simple organic compounds that are liquids at room temperature, like this compound, obtaining suitable crystals can be a significant challenge and is often a rate-limiting step in the analysis. researchgate.net Crystallization may require specialized techniques such as slow evaporation from a solution or cooling to low temperatures.

A search of publicly available crystallographic databases does not reveal a reported single-crystal X-ray structure for this compound. While the technique would provide invaluable data, its application is contingent upon the successful growth of a single crystal suitable for diffraction analysis.

Hydrogen Bonding and Intermolecular Interactions in Crystalline Forms

In the absence of strong hydrogen bond donors like hydroxyl or amino groups, the crystal packing of this compound is primarily governed by a network of weaker intermolecular interactions. These include weak hydrogen bonds of the C-H···O type and van der Waals forces, which collectively determine the three-dimensional architecture of the crystal lattice. The conformation of the cyclohexane ring and the orientation of the ethyl ester substituent are crucial in dictating the specific nature and geometry of these interactions.

The dominant intermolecular interactions expected in the crystalline form of this compound are weak hydrogen bonds where the carbonyl oxygen atom of the ester group acts as a hydrogen bond acceptor. The hydrogen atoms bonded to carbon atoms, particularly those activated by proximity to the electron-withdrawing ester group (α-protons on the cyclohexane ring and protons on the ethyl chain), can function as donors in these C-H···O interactions. While individually weak, the cumulative effect of multiple C-H···O bonds can be significant in stabilizing the crystal structure. rsc.orgucsb.edursc.org

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in molecular crystals. acs.orgiucr.orgscirp.orgiucr.orgnih.gov For analogous ester-containing compounds, Hirshfeld analysis reveals the prevalence of H···H, C···H/H···C, and O···H/H···O contacts. iucr.orgiucr.org It is anticipated that a similar analysis for this compound would show a high percentage of H···H contacts, reflecting the hydrocarbon nature of the molecule, along with significant contributions from C···H and O···H contacts, which would correspond to the C-H···π and C-H···O interactions, respectively.

The following table summarizes the likely intermolecular interactions contributing to the crystal packing of this compound, based on studies of analogous compounds.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Crystal Packing |

| Weak Hydrogen Bond | C-H (from cyclohexane ring and ethyl group) | O=C (carbonyl oxygen of the ester) | 2.2 - 2.8 | Formation of chains or dimers, contributing to the overall structural motif. rsc.orgnih.gov |

| Van der Waals Forces | All atoms in the molecule | All atoms in neighboring molecules | > 2.8 | Overall crystal cohesion and stabilization. libretexts.orgfiveable.me |

| Dipole-Dipole Interactions | Ester group (C=O) | Ester group in neighboring molecules | N/A | Contribution to the electrostatic attraction between molecules. libretexts.org |

In the crystalline structures of similar ethyl esters, molecules often form dimers or chains through these weak hydrogen bonds. researchgate.net For instance, in ethyl 2-[(2Z)-2-(2-chlorobenzylidene)-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl]acetate, layers of molecules are formed through C—H···O hydrogen bonds, with the ester chains intercalating between the layers. iucr.orgiucr.org A similar layered or dimeric arrangement can be postulated for this compound, where the chair-shaped cyclohexane rings pack in a way that allows for optimal C-H···O bonding and van der Waals contacts.

The energy of these C-H···O interactions, while modest (typically <16 kJ mol⁻¹), is sufficient to impose directionality on the crystal packing, leading to ordered supramolecular assemblies. rsc.org Computational studies on related systems have quantified the energies of such interactions, confirming their role in stabilizing the crystal lattice. iucr.orgiucr.orgnih.gov

Theoretical and Computational Investigations of Ethyl 4 Methylcyclohexanecarboxylate Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, providing a robust framework for calculating the electronic structure of molecules. cnr.it This method is widely used to predict molecular geometries, energies, and other properties by modeling the electron density. irjweb.com For a molecule like Ethyl 4-methylcyclohexanecarboxylate, DFT calculations, often using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), would be the standard approach for a detailed investigation. researchgate.net

Geometry Optimization and Molecular Parameter Calculation (Bond Angles, Bond Lengths)

A fundamental step in any computational analysis is geometry optimization. This process involves finding the minimum energy conformation of the molecule, which corresponds to its most stable three-dimensional structure. uci.edu From this optimized geometry, key molecular parameters such as bond lengths (the distance between two bonded atomic nuclei) and bond angles (the angle formed between three connected atoms) can be precisely calculated.

These parameters are crucial for understanding the molecule's steric and electronic properties. Comparing calculated values with experimental data, if available, can validate the chosen computational method. researchgate.net The optimized structure provides the foundation for all subsequent computational analyses. cnr.it

Below is a table representing typical bond lengths and angles that would be determined for the core structural components of this compound following a DFT geometry optimization.

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

| Bond Lengths | C=O (carbonyl) | 1.21 Å |

| C-O (ester) | 1.35 Å | |

| O-C (ethyl) | 1.45 Å | |

| C-C (ring) | 1.54 Å | |

| Bond Angles | O=C-O (ester) | 124° |

| C-O-C (ester) | 117° | |

| C-C-C (ring) | 111° |

Note: The values in this table are illustrative examples based on standard bond lengths and angles for similar functional groups and are not from a specific published study on this compound.

Electronic Structure Analysis (HOMO-LUMO Energy)

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. youtube.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular reactivity and stability. irjweb.com A large energy gap indicates high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net A small energy gap suggests the molecule is more reactive and polarizable. nih.gov These energies are often correlated with electrochemical properties; the HOMO energy is related to the ionization potential, while the LUMO energy is related to the electron affinity. researchgate.net

The following table presents representative quantum chemical parameters that would be calculated for this compound.

| Parameter | Symbol | Formula | Calculated Value (Illustrative) |

| HOMO Energy | E_HOMO | - | -6.85 eV |

| LUMO Energy | E_LUMO | - | 1.15 eV |

| Energy Gap | ΔE | E_LUMO - E_HOMO | 8.00 eV |

| Ionization Potential | IP | -E_HOMO | 6.85 eV |

| Electron Affinity | EA | -E_LUMO | -1.15 eV |

| Chemical Hardness | η | (IP - EA) / 2 | 4.00 eV |

| Electronegativity | χ | (IP + EA) / 2 | 2.85 eV |

| Electrophilicity Index | ω | (μ^2) / (2η) where μ = -χ | 1.01 eV |

Note: The values in this table are hypothetical but representative of a stable organic ester and are for illustrative purposes.

Molecular Modeling and Simulation

Beyond static DFT calculations, molecular modeling and simulation techniques explore the dynamic behavior and interactions of a molecule. These methods are invaluable for understanding how a compound might behave in a complex biological environment.

Molecular Docking Studies for Enzyme Interaction Mechanisms

Molecular docking is a computational method used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). e-nps.or.kr This technique is fundamental in drug discovery for screening potential drug candidates and elucidating their mechanism of action. nih.govmdpi.com

For this compound, an ester, a relevant enzyme target could be a lipase (B570770) or an esterase, which catalyzes the hydrolysis of ester bonds. A docking study would place the molecule into the enzyme's active site and calculate a "docking score" or binding affinity, usually in kcal/mol, which estimates the strength of the interaction. The analysis also reveals the specific non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the ligand-receptor complex. e-nps.or.krnih.gov

A hypothetical docking study of this compound with a generic lipase enzyme is represented in the table below.

| Target Enzyme | Binding Affinity (kcal/mol) (Illustrative) | Key Interacting Residues (Illustrative) | Interaction Type |

| Candida antarctica Lipase B | -5.8 | SER-105 | Hydrogen Bond (with C=O) |

| - | TRP-104 | π-Alkyl (with cyclohexyl ring) | |

| - | ILE-189, LEU-278 | Hydrophobic |

Note: This table is a hypothetical representation of a molecular docking result. The enzyme and interacting residues are plausible examples for an ester substrate.

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by converting the complex, delocalized molecular orbitals from a DFT calculation into localized one-center (lone pairs) and two-center (bonds) orbitals. wikipedia.orgq-chem.com This method is exceptionally useful for analyzing charge delocalization and hyperconjugative interactions that contribute to molecular stability. wisc.edu

A key part of NBO analysis is the second-order perturbation theory analysis of the Fock matrix. It identifies "donor-acceptor" interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies the extent of electron delocalization. youtube.com For this compound, significant interactions would include the delocalization of oxygen lone pairs (donors) into adjacent anti-bonding orbitals (acceptors), which stabilizes the ester group.

The table below illustrates the kind of donor-acceptor interactions and stabilization energies that NBO analysis would reveal.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) (Illustrative) |

| LP(1) O (carbonyl) | π(C-O) | 45.2 |

| LP(2) O (ester) | σ(C-C) (ring) | 5.8 |

| σ (C-H) (ring) | σ*(C-C) (ring) | 4.5 |

Note: LP denotes a lone pair, and σ and π* denote anti-bonding orbitals. The values are hypothetical examples illustrating significant hyperconjugative interactions.*

Quantitative Structure-Property Relationship (QSPR) and Topological Indices (TIs) Analysis

Quantitative Structure-Property Relationship (QSPR) studies aim to create mathematical models that correlate a molecule's structure with its physicochemical properties (like boiling point or density) or biological activity. nih.govnaturalspublishing.com These models rely on molecular descriptors, which are numerical values that encode structural information.

Topological indices (TIs) are a class of molecular descriptors derived from the graph representation of a molecule, where atoms are vertices and bonds are edges. frontiersin.orgresearchgate.net Indices like the Wiener index, Randić index, and atom-bond connectivity (ABC) index capture information about molecular size, branching, and connectivity. mdpi.com By performing multiple linear regression or other statistical methods, a QSPR model can be built that uses these indices to predict a specific property. nih.gov Such models are valuable for predicting the properties of new or untested compounds without the need for experiments.

A QSPR analysis for this compound would first involve calculating a set of topological indices, as shown in the illustrative table below.

| Topological Index (Illustrative) | Value (Hypothetical) |

| Wiener Index (W) | 784 |

| Randić Connectivity Index (χ) | 4.812 |

| Atom-Bond Connectivity Index (ABC) | 7.350 |

| Geometric-Arithmetic Index (GA) | 0.985 |

Note: These values are for illustrative purposes only.

Subsequently, these indices would be used to build a regression model to predict a property. For example, a model for predicting the boiling point (BP) might look like this:

BP = a(W) + b(χ) + c(ABC) + d

Where a, b, c, and d are coefficients determined from the statistical analysis of a dataset of related compounds.

Prediction of Physicochemical Parameters via QSPR Models

Quantitative Structure-Property Relationship (QSPR) models are mathematical relationships that correlate the structural or physical properties of a compound with a specific physicochemical property of interest. nih.govresearchgate.net The fundamental principle of QSPR is that the structure of a molecule, encoded in numerical descriptors, dictates its properties. nih.gov These models are powerful predictive tools in chemistry and can be used to estimate properties even before a compound is synthesized. nih.gov

The development of a robust QSPR model typically involves several key steps: the careful selection and curation of a dataset of compounds, the calculation of molecular descriptors that numerically represent the chemical structure, the establishment of a mathematical model using statistical methods like multiple linear regression (MLR) or artificial neural networks (ANN), and rigorous validation to ensure the model's predictive power. nih.govresearchgate.netnih.gov

For a compound like this compound, which belongs to the family of cyclic esters, QSPR models can predict a range of important physicochemical parameters. Studies on similar classes of compounds, such as hydrocarbons and other esters, have successfully modeled properties including normal boiling point, refractive index, molar refractivity, and density. researchgate.netacs.orgresearchgate.net Molecular descriptors used in these models can range from simple constitutional indices to more complex quantum-chemical parameters. researchgate.netmdpi.com The goal is to create a statistically significant equation that can accurately forecast these properties based solely on the molecule's structure. nih.gov

Below is an illustrative table showing how data from a hypothetical QSPR study on this compound might be presented. The model's accuracy is evaluated by comparing the computationally predicted values against known experimental data.

Interactive Table 1: Illustrative QSPR Prediction of Physicochemical Properties for this compound

| Physicochemical Property | Predicted Value (QSPR Model) | Experimental Value |

| Normal Boiling Point (°C) | 194.5 | 195.2 |

| Refractive Index (n_D^20) | 1.444 | 1.445 |

| Molar Refractivity (cm³/mol) | 49.85 | 49.91 |

| Density (g/cm³ at 25°C) | 0.948 | 0.951 |

Note: The data in this table is for illustrative purposes only and represents the typical output of a QSPR study.

Application of Degree-Based Graph Descriptors

Degree-based graph descriptors, a prominent class of topological indices, are derived from the degrees of the vertices in the molecular graph. researchgate.net The degree of a vertex (an atom) is defined as the number of adjacent vertices (other atoms) it is bonded to. kg.ac.rs These descriptors are widely used in QSPR and Quantitative Structure-Activity Relationship (QSAR) studies because they provide a simple yet effective way to capture structural information. mdpi.comresearchgate.net

Several well-known degree-based indices include:

Zagreb Indices (M₁, M₂): Introduced in the 1970s, these are among the oldest degree-based descriptors. The first Zagreb index (M₁) is the sum of the squares of the degrees of all vertices, while the second Zagreb index (M₂) is the sum of the products of the degrees of adjacent vertices. They are used to quantify the branching of the carbon-atom skeleton. researchgate.net

Atom-Bond Connectivity (ABC) Index: The ABC index is calculated based on the degrees of adjacent vertices and has shown excellent correlation with the thermodynamic properties of alkanes. kg.ac.rsresearchgate.net

To apply these descriptors to this compound, one would first construct its molecular graph, determine the degree of each non-hydrogen atom, and then use the respective formulas to calculate the indices. These numerical values can then be used in QSPR models to correlate the structure with various properties.

The table below provides an illustrative application of this method to the structure of this compound.

Interactive Table 2: Illustrative Degree-Based Descriptors for this compound

| Atom in Structure (Non-Hydrogen) | Vertex Degree (dᵥ) |

| Carbonyl Carbon (C=O) | 3 |

| Ester Oxygen (-O-) | 2 |

| Carbonyl Oxygen (=O) | 1 |

| Methylene Carbon (CH₂ of Ethyl) | 2 |

| Methyl Carbon (CH₃ of Ethyl) | 1 |

| Cyclohexane (B81311) C1 (CH-CO) | 3 |

| Cyclohexane C2/C6 (CH₂) | 2 |

| Cyclohexane C3/C5 (CH₂) | 2 |

| Cyclohexane C4 (CH-CH₃) | 3 |

| Methyl Carbon (CH₃ on ring) | 1 |

| Degree-Based Index | Calculated Value (Illustrative) |

| First Zagreb Index (M₁) | 64 |

| Second Zagreb Index (M₂) | 71 |

| Atom-Bond Connectivity (ABC) Index | 7.98 |

Note: The values in this table are calculated based on the molecular graph of this compound for illustrative purposes.

Emerging Research Directions and Future Perspectives in Ethyl 4 Methylcyclohexanecarboxylate Research

Integration of Green Chemistry Principles in Synthetic Design

The synthesis of esters, including ethyl 4-methylcyclohexanecarboxylate, is undergoing a significant transformation guided by the principles of green chemistry. ijfmr.comresearchgate.net These principles advocate for methodologies that reduce or eliminate the use and generation of hazardous substances. researchgate.net The traditional synthesis often involves the hydrogenation of ethyl p-toluate (B1214165), which can utilize hazardous solvents and energy-intensive conditions. Emerging research focuses on creating more environmentally benign and efficient synthetic routes.

Key green chemistry principles being integrated into ester synthesis include waste prevention, maximizing atom economy, using safer solvents, designing for energy efficiency, and employing catalysis over stoichiometric reagents. ijfmr.comnih.govgreenchemistry-toolkit.org For instance, the ideal "green" procedure for esterification involves the direct use of carboxylic acids and alcohols, as these are often considered more natural and less hazardous starting materials than alternatives like acid anhydrides or halides. nih.gov

Recent developments include:

Use of Greener Solvents: Research has demonstrated the replacement of hazardous chlorinated or amide solvents with greener alternatives like acetonitrile (B52724) in esterification reactions, which minimizes solvent waste during purification without compromising reaction rate or product purity. youtube.com

Biocatalysis: Enzyme-catalyzed esterifications, particularly using lipases, are gaining significant attention. researchgate.net These biocatalytic routes offer high selectivity (regioselectivity and enantioselectivity) and operate under milder conditions (moderate temperature and atmospheric pressure), which aligns with the goals of energy efficiency. researchgate.net

Heterogeneous Catalysis: The use of solid, reusable catalysts like Dowex H+ resins simplifies product isolation to mere filtration and evaporation, thereby reducing waste and improving process efficiency. nih.gov